Cas no 1403469-19-1 (3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole)

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a boronic ester derivative featuring a 1,2,4-oxadiazole moiety, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane group provides stability under ambient conditions while maintaining reactivity in palladium-catalyzed transformations. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex aryl-aryl bonds. Its oxadiazole ring contributes to electronic modulation, making it suitable for applications in heterocyclic synthesis and functional material development. The product exhibits good solubility in common organic solvents, facilitating its use in diverse synthetic protocols. Care should be taken to store it under inert conditions to preserve its boronic ester functionality.
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole structure
1403469-19-1 structure
Product name:3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
CAS No:1403469-19-1
MF:C14H17BN2O3
MW:272.107383489609
MDL:MFCD20486756
CID:2118244

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-Oxadiazole
    • ZXBA000776
    • FCH2848665
    • 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
    • MDL: MFCD20486756
    • Inchi: 1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3
    • InChI Key: GONIVCXCAVHVTI-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C3=NOC=N3)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Topological Polar Surface Area: 57.4

3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB331547-1 g
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester; .
1403469-19-1
1g
€1204.00 2023-04-26
abcr
AB331547-1g
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester; .
1403469-19-1
1g
€1204.00 2025-03-19

Additional information on 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Research Brief on 1403469-19-1 and 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

The compound 1403469-19-1, along with its derivative 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are part of a growing class of boron-containing compounds that exhibit unique pharmacological properties, making them promising candidates for drug development. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the versatility of 1403469-19-1 as a key intermediate in the synthesis of boron-based heterocycles. The incorporation of the 1,2,4-oxadiazole moiety, as seen in 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole, has been shown to enhance the compound's stability and bioavailability. Researchers have employed advanced techniques such as Suzuki-Miyaura cross-coupling reactions to functionalize these molecules, enabling the exploration of their interactions with various biological targets.

One of the most notable findings is the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole exhibits selective binding to cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This suggests its applicability in the development of next-generation anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the pharmacokinetic properties of these compounds have revealed favorable absorption and distribution profiles. The presence of the boronic ester group in 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole contributes to its improved membrane permeability and metabolic stability. These attributes are particularly advantageous for oral drug formulations, positioning the compound as a viable candidate for preclinical development.

In addition to their therapeutic potential, these compounds have also been explored for their utility in diagnostic imaging. The boron atom in 1403469-19-1 and its derivatives can be leveraged for positron emission tomography (PET) imaging, offering a dual-functionality approach for both therapy and diagnostics. Preliminary studies have shown promising results in tumor-targeting applications, with the compounds demonstrating selective accumulation in cancer cells.

Despite these advancements, challenges remain in optimizing the synthesis and scalability of these compounds. Researchers are actively working on improving the yield and purity of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole through innovative catalytic methods and green chemistry approaches. Additionally, further in vivo studies are needed to fully elucidate the safety and efficacy profiles of these molecules.

In conclusion, the ongoing research on 1403469-19-1 and 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole underscores their potential as multifunctional agents in medicinal chemistry. Their unique structural features and biological activities make them valuable tools for drug discovery and development. Future studies will likely focus on expanding their therapeutic indications and refining their pharmacological properties to meet clinical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1403469-19-1)3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
A1127351
Purity:99%
Quantity:1g
Price ($):713.0